N-benzyl-2-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide
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Overview
Description
N-benzyl-2-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide is a complex organic compound that features a benzyl group, a phenoxy group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic conditions to form the oxadiazole ring . This intermediate is then reacted with a phenoxy acetic acid derivative in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form a benzaldehyde derivative.
Reduction: The oxadiazole ring can be reduced under specific conditions to form a corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group yields benzaldehyde, while reduction of the oxadiazole ring produces an amine derivative.
Scientific Research Applications
N-benzyl-2-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-benzyl-2-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to downstream effects on cellular pathways, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Phenoxy acetamide derivatives: These compounds share the phenoxy acetamide core structure and exhibit similar chemical properties.
Oxadiazole derivatives: Compounds containing the oxadiazole ring are known for their diverse biological activities.
Benzyl derivatives: These compounds feature a benzyl group and are commonly used in organic synthesis.
Uniqueness
N-benzyl-2-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of the oxadiazole ring, in particular, distinguishes it from other similar compounds and contributes to its potential therapeutic applications .
Properties
Molecular Formula |
C23H19N3O3 |
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Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-benzyl-2-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide |
InChI |
InChI=1S/C23H19N3O3/c27-21(24-15-17-9-3-1-4-10-17)16-28-20-14-8-7-13-19(20)22-25-23(29-26-22)18-11-5-2-6-12-18/h1-14H,15-16H2,(H,24,27) |
InChI Key |
KVRCQJOJYIXMAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)COC2=CC=CC=C2C3=NOC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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